molecular formula C9H6FN3O4S2 B6244398 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate CAS No. 2411252-02-1

3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate

Cat. No.: B6244398
CAS No.: 2411252-02-1
M. Wt: 303.3
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Description

3-[(1,3,4-Thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is a synthetic organic compound that features a thiadiazole ring, a carbamoyl group, and a fluoranesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The thiadiazole ring is known to interact with biological targets, making it a candidate for drug development .

Medicine

Medicinally, derivatives of this compound are investigated for their potential as therapeutic agents

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It can also serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism by which 3-[(1,3,4-thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the carbamoyl group can enhance binding affinity. The fluoranesulfonate moiety can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties .

    Carbamoyl-Substituted Compounds: Compounds such as N-carbamoylbenzamide and N-carbamoylphenylsulfonamide have similar carbamoyl groups but differ in their overall structure and reactivity .

Uniqueness

3-[(1,3,4-Thiadiazol-2-yl)carbamoyl]phenyl fluoranesulfonate is unique due to the combination of the thiadiazole ring, carbamoyl group, and fluoranesulfonate moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2411252-02-1

Molecular Formula

C9H6FN3O4S2

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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